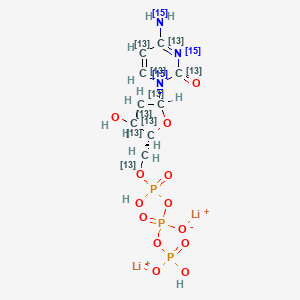
Deoxycytidine triphosphate-13C9,15N3 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is a nucleoside triphosphate that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycytidine triphosphate-13C9,15N3 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxycytidine triphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of Deoxycytidine triphosphate-13C9,15N3 (dilithium) is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The production process includes the use of advanced chromatography techniques for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxycytidine triphosphate-13C9,15N3 (dilithium) primarily undergoes reactions related to DNA synthesis. These include:
Polymerization: Incorporation into DNA strands during replication.
Hydrolysis: Breakdown into deoxycytidine and triphosphate under acidic or enzymatic conditions
Common Reagents and Conditions
Common reagents used in reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) include DNA polymerases, nucleases, and various buffers. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) are extended DNA strands and deoxycytidine monophosphate .
Applications De Recherche Scientifique
Deoxycytidine triphosphate-13C9,15N3 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and synthesis.
Biology: Essential for DNA replication studies and understanding cellular processes.
Medicine: Utilized in diagnostic techniques such as real-time PCR and DNA sequencing.
Industry: Employed in the production of labeled nucleotides for research and development
Mécanisme D'action
Deoxycytidine triphosphate-13C9,15N3 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled isotopes allow for the tracking and quantification of DNA synthesis processes. The molecular targets include DNA polymerases and the DNA template strand .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyadenosine triphosphate-13C10,15N5 (disodium): Another isotope-labeled nucleoside triphosphate used in DNA synthesis.
Deoxyguanosine triphosphate-13C10,15N5 (disodium): Similar in function but differs in the nucleobase component.
Thymidine triphosphate-13C10,15N2 (disodium): Used in similar applications but contains thymine instead of cytosine
Uniqueness
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in nucleic acid research. Its applications in real-time PCR and DNA sequencing make it a valuable tool in both basic and applied sciences .
Propriétés
Formule moléculaire |
C9H14Li2N3O13P3 |
|---|---|
Poids moléculaire |
491.0 g/mol |
Nom IUPAC |
dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
Clé InChI |
JYCAZSFRQWDZGU-AGHJWWNOSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2] |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
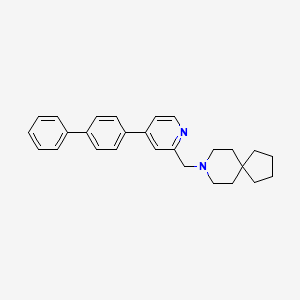

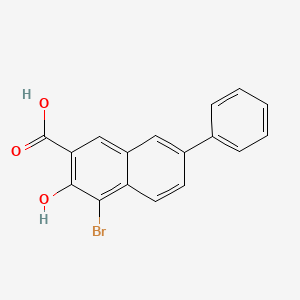
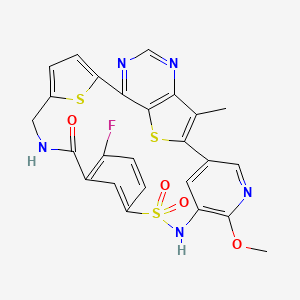
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
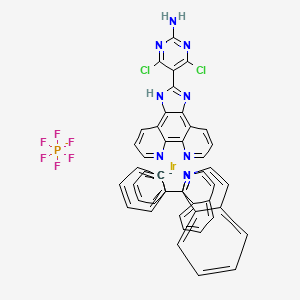
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)

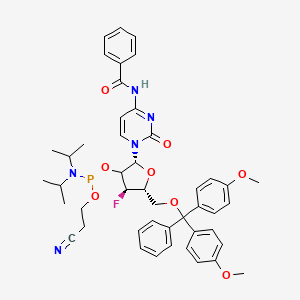
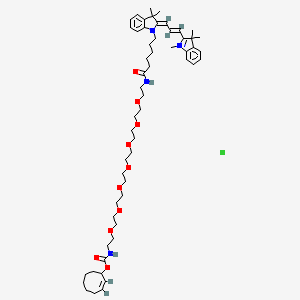
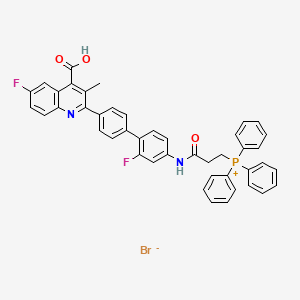
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
